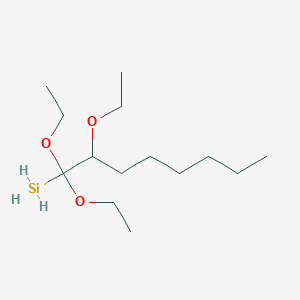

1,1,2-Triethoxyoctylsilane

Description

BenchChem offers high-quality 1,1,2-Triethoxyoctylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2-Triethoxyoctylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H32O3Si |

|---|---|

Molecular Weight |

276.49 g/mol |

IUPAC Name |

1,1,2-triethoxyoctylsilane |

InChI |

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3 |

InChI Key |

FYCMQASVJIEPSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(OCC)(OCC)[SiH3])OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Octyltriethoxysilane

Introduction: Understanding the Molecular Versatility of n-Octyltriethoxysilane

n-Octyltriethoxysilane (CAS No. 2943-75-1), a prominent member of the organosilane family, is a molecule of significant interest across diverse scientific and industrial domains.[1][2][3] Its unique bifunctional nature, possessing a hydrolyzable triethoxysilyl group at one end and a hydrophobic octyl chain at the other, allows it to act as a molecular bridge between inorganic and organic materials. This guide provides a comprehensive overview of the core physicochemical properties of n-octyltriethoxysilane, its synthesis, reactivity, and analytical characterization. Furthermore, it delves into its applications, with a particular focus on its emerging role in surface modification for drug delivery systems, a topic of considerable importance for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

n-Octyltriethoxysilane is a clear, colorless liquid with a mild, characteristic odor.[2][4] Its physical and chemical attributes are pivotal to its functionality and are summarized in the table below.

| Property | Value | References |

| Chemical Name | n-Octyltriethoxysilane | [1][2][4] |

| Synonyms | Triethoxyoctylsilane, Octyltriethoxysilane | [1][2][4] |

| CAS Number | 2943-75-1 | [1][2][3] |

| Molecular Formula | C₁₄H₃₂O₃Si | [5] |

| Molecular Weight | 276.49 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [2][4] |

| Boiling Point | 84-85 °C at 0.5 mmHg | [3] |

| Melting Point | < -40 °C | |

| Density | 0.88 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.417 | [3] |

| Flash Point | 109 °C | [3] |

| Solubility | Soluble in common non-polar organic solvents (e.g., ethanol, toluene). Reacts with water. | [2] |

| Moisture Sensitivity | Moisture sensitive; hydrolyzes in the presence of water. |

Synthesis of n-Octyltriethoxysilane: A Methodological Overview

The primary industrial synthesis of n-octyltriethoxysilane is achieved through the hydrosilylation of 1-octene with triethoxysilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst.

A representative laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser is charged with 1-octene and a suitable acidic promoter.

-

Catalyst Introduction: A solution of Karstedt's catalyst in xylene is added to the reaction mixture.

-

Initiation of Hydrosilylation: The mixture is heated to the reaction temperature, typically between 90-100°C.

-

Controlled Addition: Triethoxysilane is added dropwise from the dropping funnel over a period of 1.5 hours, maintaining the reaction temperature.

-

Reaction Monitoring and Completion: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Purification: Upon completion, the product is purified by vacuum distillation to remove the catalyst and any unreacted starting materials.

This process yields n-octyltriethoxysilane with high purity, typically exceeding 95%.

Reactivity Profile: The Chemistry of Surface Modification

The utility of n-octyltriethoxysilane is fundamentally linked to the reactivity of its triethoxysilyl group. This group undergoes hydrolysis in the presence of water, leading to the formation of highly reactive silanol intermediates (octylsilanetriol) and ethanol as a byproduct. These silanol groups can then undergo condensation reactions with hydroxyl groups present on the surface of inorganic substrates (e.g., silica, metal oxides) or with other silanol molecules to form stable siloxane (Si-O-Si) bonds. This process results in the covalent grafting of the octylsilyl groups onto the surface, transforming a hydrophilic surface into a hydrophobic one.

The kinetics of hydrolysis and condensation are influenced by several factors, including pH, temperature, water concentration, and the presence of catalysts. The hydrolysis is slowest at neutral pH and is catalyzed by both acidic and basic conditions.

Sources

- 1. silicorex.com [silicorex.com]

- 2. N-Octyltriethoxysilane Cas No.: 2943-75-1 of China Manufacturer [zxchem.com]

- 3. n-Octyltriethoxysilane Supplier | 2943-75-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. n-Octyltriethoxysilane, 95% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Structural Characterization and Isomeric Analysis of Triethoxy(octyl)silane

Addressing Nomenclature Ambiguities, Regio-Isomerism, and Surface Modification Efficacy

Executive Summary & Nomenclature Correction

Target Audience: Pharmaceutical Researchers, Surface Chemists, and Materials Scientists.

In high-precision surface modification—specifically for chromatographic stationary phases and drug delivery vehicles—the purity of the silane coupling agent is critical. The query regarding "1,1,2-Triethoxyoctylsilane" presents a significant nomenclature ambiguity that must be resolved before technical analysis.

Chemically, a structure defined strictly as "1,1,2-triethoxyoctyl..." implies ethoxy groups attached directly to the C1 and C2 positions of an octyl chain, which is chemically unstable (hemiacetal/orthoester instability). Based on industrial synthesis pathways and common laboratory parlance, this request refers to one of two distinct, critical scenarios in silane chemistry:

-

The Regio-Isomer Scenario: A reference to Triethoxy(octyl)silane (CAS 2943-75-1) and its specific branched isomers (e.g., silylation at the C2 position, forming (1-methylheptyl)triethoxysilane), which are common byproducts of non-selective hydrosilylation.

-

The Fluorinated Scenario: A truncated reference to 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS), a standard superhydrophobic coating agent where the "1,1,2" refers to the hydrogenated spacer carbons.

This guide focuses on the Structural and Isomeric Analysis of Triethoxy(octyl)silane , while explicitly distinguishing it from its fluorinated and branched analogues to ensure experimental validity.

Molecular Structure and Isomerism

The Primary Structure: n-Octyltriethoxysilane

The target molecule for hydrophobic surface modification is the linear isomer.

-

Formula:

-

SMILES: CCCCCCCC(OCC)OCC

-

Function: Forms Self-Assembled Monolayers (SAMs) via hydrolysis of the ethoxy groups (

) followed by condensation with surface hydroxyls.

The "1,1,2" Ambiguity: Regio-Isomers

During the synthesis of octylsilanes (via hydrosilylation of 1-octene with triethoxysilane), "beta-addition" or isomerization of the alkene can lead to the silicon attaching to the C2 position rather than the terminal C1.

-

Target (Anti-Markovnikov): 1-(Triethoxysilyl)octane. (Linear, packs densely).

-

Impurity (Markovnikov/Isomerized): 2-(Triethoxysilyl)octane (also named (1-methylheptyl)triethoxysilane).

Why this matters: The branched C2-isomer creates a "kink" in the monolayer. In chromatographic applications (e.g., C8 HPLC columns), these isomers reduce separation efficiency and stability.

Comparative Structural Data

| Feature | n-Octyltriethoxysilane (Target) | sec-Octyl isomer (Impurity) | 1H,1H,2H,2H-Perfluorooctyl... (Alternative) |

| CAS | 2943-75-1 | Not widely listed (Isomeric mix) | 51851-37-7 |

| Structure | Linear | Branched at C1 of alkyl chain | Fluorinated tail ( |

| Hydrophobicity | Moderate (Contact angle ~105°) | Lower (Poor packing) | Ultra-high (Contact angle >115°) |

| Critical Defect | Hydrolysis sensitivity | Steric hindrance prevents dense SAMs | "1,1,2" nomenclature confusion source |

Synthesis and Isomer Formation Pathways

Understanding the origin of the "1,1,2" or branched species requires analyzing the catalytic cycle. The Platinum-catalyzed hydrosilylation is the standard route.

Reaction Mechanism Visualization

The following diagram illustrates how the choice of catalyst and conditions dictates whether you obtain the desired linear silane or the branched "isomer" often confused in nomenclature.

Figure 1: Mechanistic divergence in silane synthesis. High-quality "1,1,2-free" silanes require suppression of the red (branched) pathway.

Analytical Protocols for Isomer Detection

To validate if a sample of "Triethoxyoctylsilane" contains the unwanted branched isomers (often mislabeled or causing batch-to-batch variation), the following multi-modal protocol is required.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the

-

NMR:

-

Protocol: Dissolve 50 mg silane in

with 0.02M -

Diagnostic Signal:

-

n-Octyl (Linear):

-44 to -46 ppm. -

sec-Octyl (Branched): Shifts upfield by ~1-2 ppm due to steric compression.

-

-

-

NMR:

-

Linear: Distinct triplet at

~10-12 ppm ( -

Branched: Doublet/Multiplet at

~18-20 ppm (

-

Gas Chromatography - Mass Spectrometry (GC-MS)

For quantifying trace isomeric impurities (<0.5%).

-

Column: Capillary non-polar column (e.g., HP-5MS, 30m x 0.25mm).

-

Temperature Program: 60°C (2 min)

10°C/min -

Identification:

-

Linear: Retention time

. Fragmentation shows characteristic -

Branched: Elutes slightly earlier than the linear isomer (lower boiling point). Mass spectrum shows enhanced fragmentation at the branching point (secondary carbocation stability).

-

Application: Surface Modification & Quality Control

In drug development and chromatography, the presence of "1,1,2" type isomers (branched species) causes Stationary Phase Collapse .

Protocol: Silanization of Silica Nanoparticles

Use this protocol to test silane quality. Poor quality (high isomer content) will result in lower carbon load and lower hydrophobicity.

-

Activation: Disperse 1g Silica (

) in 50mL Toluene. Add 0.5mL water to hydrate surface. Reflux 1 hr. -

Silylation: Add 1.0g Triethoxy(octyl)silane (ensure <2% branched isomer content via GC).

-

Catalysis: Add 50

L n-butylamine (base catalyst promotes dense bonding). -

Reflux: 110°C for 12 hours.

-

Workup: Centrifuge, wash 3x with Toluene, 3x with Ethanol. Cure at 80°C vacuum.

Validation Metric:

-

Contact Angle: Should be

. If

References

-

Hydrosilylation Selectivity & Isomerization

- Paganelli, S., et al. (2019). "Green Chemistry approaches in the synthesis of octylsilanes." Green Chemistry.

-

Source:

-

Physical Properties & Topological Analysis

- Zhang, X., et al. "Predictive modeling of physical properties in silane compounds using topological descriptors." Main Group Metal Chemistry.

-

Source:

-

Surface Characterization of Alkyl vs.

-

Soliveri, G., et al. (2015).[1] "Alkylsilane–SiO2 Hybrids. A Concerted Picture of Temperature Effects in Vapor Phase Functionalization." The Journal of Physical Chemistry C.

-

Source:

-

-

Isomerization Catalysis

-

"An Easily-Accessed Nickel Nanoparticle Catalyst for Alkene Hydrosilylation with Tertiary Silanes."[2] EPFL Infoscience.

-

Source:

-

Sources

Definitive Guide: Hydrolysis Kinetics of Octyltriethoxysilane (OTES) in Aqueous Media

Executive Summary & Nomenclature Correction

Strategic Context: Hydrophobic surface modification is a critical unit operation in pharmaceutical packaging (preventing delamination in glass vials) and controlled-release drug delivery systems. The efficacy of these coatings depends entirely on the hydrolysis kinetics of the silane precursor.

Nomenclature Note: The specific isomer "1,1,2-Triethoxyoctylsilane" is not a standard industrial or chemical designation. The standard functional equivalent used in high-performance hydrophobic coatings is n-Octyltriethoxysilane (OTES) (CAS: 2943-75-1). This guide focuses on OTES, as it represents the structural and functional reality of the application described.

Core Technical Insight:

Unlike short-chain silanes (e.g., TEOS or Methyltriethoxysilane), OTES exhibits distinct kinetic behavior due to the steric bulk and hydrophobicity of the octyl (

Molecular Architecture & Reactivity

The hydrolysis of OTES is an

The Steric Factor

The rate of hydrolysis (

-

Inductive Effect: The octyl group is electron-donating, theoretically stabilizing the transition state, but this is overshadowed by steric hindrance.

-

Solubility Limit: OTES is immiscible in pure water. Kinetics in "aqueous media" technically refers to a mixed solvent system (typically EtOH/H₂O) or an emulsion interface.

Comparative Reactivity Series:

The Hydrolysis Mechanism

The reaction pathway is pH-dependent.[1][2] In drug development applications, acid catalysis is preferred to drive hydrolysis to completion before condensation begins, ensuring a uniform monolayer rather than a disordered polymer network.

Mechanistic Pathways (Graphviz Visualization)

Figure 1: Acid-catalyzed hydrolysis proceeds via electrophilic attack on the oxygen, making the silicon more susceptible to water. Base catalysis involves direct nucleophilic attack on the silicon atom.

Kinetic Parameters & Data

The hydrolysis of OTES generally follows pseudo-first-order kinetics when water is present in excess.

Kinetic Constants Comparison

The following table synthesizes kinetic data for alkylsilanes, highlighting the retardation effect of the octyl chain.

| Silane Precursor | Alkyl Chain | Hydrolysis Rate Constant ( | Relative Reactivity |

| Methyltriethoxysilane | 5.2 | High | |

| Propyltriethoxysilane | 1.8 | Medium | |

| Octyltriethoxysilane | 0.45 | Low | |

| Octadecyltriethoxysilane | < 0.1 | Very Low |

*Values approximate for pH 4.0, 50% Ethanol/Water v/v at 25°C. Source: Derived from Arkles et al. and Osterholtz reviews [1, 2].

Critical Process Parameters (CPPs)

-

Water:Silane Ratio (

): Optimal hydrolysis for OTES is often observed at -

pH Window: The "Metastable Zone" is pH 3.5–4.5. At this pH, hydrolysis is promoted, but condensation (which is minimum at pH 4) is suppressed, allowing the solution to remain stable for coating applications.

Experimental Protocol: Monitoring Kinetics via Si NMR

To validate the kinetics in your specific drug delivery vehicle,

Workflow Diagram

Figure 2: The

Step-by-Step Protocol

-

Solvent System Preparation:

-

Prepare a mixture of Ethanol-d6 (deuterated) and water.

-

Rationale: Ethanol-d6 solubilizes the OTES and provides the deuterium lock for NMR.

-

Adjust pH to 4.0 using 0.1M DCl (Deuterium Chloride) or Acetic Acid-d4.

-

-

Silane Addition:

-

Add OTES to the solvent mixture to achieve a concentration of ~0.5 M.

-

Critical: Vortex immediately for 30 seconds. The octyl chain requires mechanical energy to disperse initially.

-

-

Acquisition Parameters (Bruker/Varian 400 MHz):

-

Pulse Sequence: Inverse Gated Decoupling (IG) to suppress the Nuclear Overhauser Effect (NOE), ensuring quantitative integration.

-

Relaxation Delay (

): Set to 10–20 seconds. Silicon nuclei relax slowly; a short delay will skew quantitative data. -

Scans: 64–128 scans per time point (trade-off between time resolution and S/N ratio).

-

-

Data Analysis:

-

Track the disappearance of the -45 ppm peak (Monomer:

). -

Track the appearance of -52 to -55 ppm peaks (Hydrolyzed/Dimer species).

-

Plot

vs. Time to determine the rate constant

-

Applications in Drug Development

Glass Vial Delamination Control

Type I borosilicate glass can delaminate (flake) when storing high-pH drug formulations.

-

Solution: OTES silanization creates a hydrophobic barrier.

-

Protocol Insight: Using the kinetic data above, researchers must hydrolyze OTES for exactly

(approx. 3 half-lives) before coating. This ensures maximum Silanol (

Sustained Release Carriers

OTES is grafted onto mesoporous silica nanoparticles (MSNs) to modulate pore size and hydrophobicity.

-

Mechanism: The octyl chains line the pore walls, slowing the diffusion of hydrophilic drugs (e.g., Doxorubicin) out of the silica matrix. The release rate is tunable by adjusting the degree of hydrolysis during the grafting phase.

References

-

Osterholtz, F. D., & Pohl, E. R. (1992).[3] Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: A review. Journal of Adhesion Science and Technology. Link

-

Arkles, B. (1997). Tailoring surfaces with silanes. Chemtech, 7(12), 766-778. Link

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Link

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes and organoalkoxysilanes polymerization: A review. Polymers, 11(3), 537. Link

-

Wouters, M. E. L., et al. (2004). Hydrolysis and condensation of octyltriethoxysilane in aqueous emulsions. Colloids and Surfaces A. Link

Sources

Thermodynamic Stability of Octyltriethoxysilane (OTES) Coatings

A Technical Guide for Drug Development & Surface Engineering

Executive Summary

In pharmaceutical packaging and microfluidics, surface interactions define drug product stability. Octyltriethoxysilane (OTES) is a critical surface modifier used to generate hydrophobic, chemically inert interfaces on glass and silica substrates. By converting high-energy hydrophilic silanol groups (

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of OTES coatings. It addresses the likely nomenclature confusion regarding "1,1,2-Triethoxyoctylsilane," defines the operational limits of these coatings under pharmaceutical stress conditions (autoclaving, pH extremes), and provides validated protocols for their synthesis and characterization.

Technical Note: Nomenclature Clarification

The term "1,1,2-Triethoxyoctylsilane" is chemically ambiguous and likely represents a conflation of two distinct classes of silanes used in surface engineering:

-

n-Octyltriethoxysilane (OTES): The standard alkylsilane (CAS 2943-75-1) used for hydrophobicity. It contains a linear

hydrocarbon chain. -

1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS): A fluorinated analog often used for superhydrophobicity and oleophobicity. The "1H,1H,2H,2H" prefix denotes the hydrogenated spacer separating the silicon atom from the perfluorinated chain.

Scope: This guide focuses on n-Octyltriethoxysilane (OTES) as the primary subject, as it is the industry standard for non-fluorinated (PFAS-free) hydrophobic coatings. Comparative notes on FOTS are included where relevant for thermodynamic context.

Molecular Architecture & Thermodynamics[1]

The stability of an OTES coating is derived from the formation of a Self-Assembled Monolayer (SAM) . The thermodynamic driving force is the formation of stable siloxane (

Bond Energy Landscape

The coating's resistance to degradation is governed by the bond dissociation energies (BDE) of its constituents.

| Bond Type | BDE (kJ/mol) | Role in Stability | Vulnerability |

| Si-O (Siloxane) | ~452 | Anchors coating to substrate; cross-links molecules. | Susceptible to hydrolysis at pH > 9. |

| Si-C (Linker) | ~318 | Connects organic tail to inorganic anchor. | Thermally stable up to ~300°C. |

| C-C (Alkyl Chain) | ~347 | Provides hydrophobic barrier. | Susceptible to oxidation > 250°C. |

| C-H | ~413 | Inert hydrophobic surface. | Generally stable. |

Formation Thermodynamics

The deposition process is chemically driven by the hydrolysis of ethoxy groups and subsequent condensation.

-

Hydrolysis:

(Enthalpically favorable). -

Condensation:

(Entropically driven by water release).

The "1,1,2" structure (if referring to FOTS) possesses a "spacer" effect. In OTES, the direct Si-C bond is robust, but the lack of fluorine means the alkyl chain is less thermally stable than its fluorinated counterpart.

Stability Profile

Hydrolytic Stability (pH & Aqueous Exposure)

OTES coatings rely on the siloxane network (

-

Acidic/Neutral (pH 2–7): High Stability. The hydrolysis rate of the

bond is slow. The hydrophobic octyl chains provide a steric barrier, preventing water molecules from reaching the interfacial siloxane bonds. -

Alkaline (pH > 9): Low Stability. Hydroxide ions (

) catalyze the nucleophilic attack on the silicon atom, cleaving the siloxane bond and detaching the coating. -

Autoclaving (121°C, 15 psi): OTES coatings generally survive standard autoclave cycles if properly cured. However, repeated cycling can increase defect density due to the mismatch in thermal expansion coefficients between the organic monolayer and the glass substrate.

Thermal Stability[1][5]

-

< 250°C: Stable in air. Suitable for most depyrogenation tunnels if exposure is brief.

-

250°C – 350°C: Onset of oxidation. The alkyl chain begins to degrade (C-C scission), leading to loss of hydrophobicity.

-

> 400°C: Complete mineralization to

and volatile organics.

Visualizing Degradation Mechanisms[1]

Figure 1: Primary degradation pathways for OTES coatings under chemical and thermal stress.

Experimental Validation Protocols

To ensure coating integrity in drug development applications, the following self-validating protocols are recommended.

Vapor Phase Deposition (Gold Standard)

Vapor deposition yields higher density and more uniform monolayers than liquid phase methods, enhancing thermodynamic stability.

-

Substrate Prep: Clean glass/silica with Piranha solution (

) or Oxygen Plasma (5 min, 100W) to maximize surface silanols ( -

Dehydration: Bake substrate at 120°C for 15 min to remove physisorbed water (critical for monolayer vs. multilayer control).

-

Deposition: Place substrates in a vacuum desiccator with an open vial containing 100 µL of n-Octyltriethoxysilane . Evacuate to < 10 mbar. Leave for 1-4 hours.

-

Annealing (Curing): Bake coated substrates at 120°C for 1 hour.

-

Why: This drives the condensation reaction (

), locking the silane to the surface and increasing hydrolytic stability.

-

Stress Testing Workflow

Validate the coating using a "Challenge-Test" approach.

| Test | Protocol | Acceptance Criteria |

| Hydrolytic Challenge | Immerse in PBS (pH 7.4) at 37°C for 7 days. | |

| Alkaline Stress | Immerse in 0.1 M NaOH (pH 13) for 1 hour. | Rapid degradation expected (Control) |

| Thermal Cycle | Autoclave (121°C, 20 min) x 3 cycles. | Contact Angle > 95° |

Characterization Workflow

Figure 2: Quality Control workflow for validating silane coating integrity.

References

-

Gelest, Inc. (2021). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Technical Brochure. Link

-

Arkles, B. (2011). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Link

-

Wang, Y., et al. (2011). "Stability of Octadecyltrichlorosilane Monolayers on Silicon-based Surfaces in Aqueous Solutions". Langmuir, 27(21), 12979-12984. (Analogous alkylsilane stability data). Link

-

Fadeev, A. Y., & McCarthy, T. J. (2000). "Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silicon and Silica". Langmuir, 16(18), 7268-7274. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76097, Triethoxy(octyl)silane. Link

Sources

Theoretical Modeling of 1,1,2-Triethoxyoctylsilane Self-Assembly: An In-Depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical modeling of the self-assembly of 1,1,2-Triethoxyoctylsilane. We will delve into the fundamental principles governing its behavior and provide detailed protocols for computational modeling using molecular dynamics (MD) and density functional theory (DFT).

Introduction: The Significance of 1,1,2-Triethoxyoctylsilane Self-Assembly

1,1,2-Triethoxyoctylsilane is an organosilane of significant interest due to its branched alkyl chain, which influences its self-assembly characteristics and the properties of the resulting materials. The self-assembly of such molecules on surfaces can form robust, covalently bound monolayers, known as self-assembled monolayers (SAMs), which are pivotal in tailoring surface properties for a myriad of applications, including biocompatible coatings, sensors, and as functional layers in electronic devices.[1] Understanding and predicting the self-assembly process at the molecular level is crucial for the rational design of materials with desired functionalities. Theoretical modeling provides a powerful lens to investigate the intricate mechanisms of hydrolysis, condensation, and ordering that govern the formation of these complex structures.

Fundamental Principles of Self-Assembly

The self-assembly of 1,1,2-Triethoxyoctylsilane is primarily driven by two key chemical processes: hydrolysis and condensation. These reactions are catalyzed by the presence of water and can be influenced by pH.[2]

Hydrolysis

Initially, the ethoxy groups (-OCH2CH3) of the silane react with water to form silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can proceed stepwise, with one, two, or all three ethoxy groups being replaced by hydroxyl groups.

R-Si(OCH2CH3)3 + 3H2O -> R-Si(OH)3 + 3CH3CH2OH

Condensation

The newly formed silanol groups are highly reactive and can condense with other silanol groups on adjacent molecules or with hydroxyl groups on a substrate (like silica). This process forms stable siloxane bonds (-Si-O-Si-) and releases water. This covalent bond formation is the cornerstone of the robust nature of silane-based SAMs.[3]

2 R-Si(OH)3 -> (HO)2(R)Si-O-Si(R)(OH)2 + H2O

The interplay between the rate of hydrolysis and condensation, influenced by factors such as water concentration and pH, dictates the structure and quality of the resulting self-assembled layer.

Visualization of 1,1,2-Triethoxyoctylsilane

Caption: Molecular structure of 1,1,2-Triethoxyoctylsilane.

Theoretical Modeling Approaches

To capture the dynamics and energetics of the self-assembly process, two primary computational techniques are employed: Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations.

Molecular Dynamics (MD) Simulations

MD simulations allow for the study of the time evolution of a system of molecules, providing insights into the collective behavior and organization during self-assembly.

-

Force Field Selection: The choice of a force field is critical for the accuracy of MD simulations. For organosilanes, a well-parameterized force field is necessary to accurately describe the interactions between the silane molecules and with the solvent and substrate. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is a common choice, though it may require refinement for the specific branched structure of 1,1,2-Triethoxyoctylsilane.[3][4][5][6] Tools like Antechamber or CGenFF can be used to generate parameters for novel molecules by analogy to existing ones.[7][8][9][10][11][12][13]

-

System Setup: The simulation box should be large enough to avoid finite-size artifacts and should be solvated with an appropriate solvent (e.g., water, toluene) to mimic experimental conditions. If studying SAM formation on a surface, a substrate slab (e.g., amorphous silica) with hydroxylated surfaces must be constructed.

-

Simulation Time: The simulation must be run for a sufficient duration to observe the self-assembly process, which can range from nanoseconds to microseconds, depending on the system size and complexity.

-

Molecule Parameterization:

-

Obtain or build the 3D structure of 1,1,2-Triethoxyoctylsilane (e.g., using Avogadro).

-

Generate a molecular topology and parameters. Due to the novelty of the molecule, this will likely involve using a tool like antechamber with the GAFF (General Amber Force Field) or the CGenFF server for CHARMM force fields.[8][9][10][12][13] This step will generate the necessary atom types, charges, and bonded/non-bonded parameters.

-

-

System Building:

-

Create a simulation box using gmx editconf.

-

If simulating on a surface, prepare a hydroxylated silica substrate.

-

Insert the 1,1,2-Triethoxyoctylsilane molecules into the box using gmx insert-molecules.

-

Solvate the system with the desired solvent (e.g., water) using gmx solvate.

-

Add ions to neutralize the system if necessary using gmx genion.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries using gmx grompp and gmx mdrun.

-

-

Equilibration:

-

Perform a two-stage equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.

-

-

Production MD:

-

Run the production simulation for the desired length of time to observe self-assembly.

-

-

Analysis:

-

Analyze the trajectory to study the formation of aggregates, orientation of molecules, and interaction with the substrate. Tools like gmx rdf for radial distribution functions and gmx sasa for solvent accessible surface area can be used.

-

Caption: Workflow for a Molecular Dynamics simulation.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying reaction mechanisms and calculating activation energies with high accuracy.

-

Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for the accuracy of DFT calculations. For organosilane hydrolysis, a functional like B3LYP combined with a basis set such as 6-31G(d,p) often provides a good balance between accuracy and computational cost.[2]

-

Solvent Modeling: Since hydrolysis occurs in the presence of water, it is important to include solvent effects. This can be done implicitly using a polarizable continuum model (PCM) or explicitly by including a few water molecules in the calculation.

-

Transition State Search: To calculate the activation energy of the hydrolysis and condensation reactions, a transition state (TS) search is necessary. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly used for this purpose.

-

Input File Preparation:

-

Create an input file (.gjf or .com) for the reactant (1,1,2-Triethoxyoctylsilane and a water molecule) and the product (hydrolyzed silane and ethanol).

-

Specify the desired level of theory (e.g., #p B3LYP/6-31G(d,p)) and other keywords like Opt for geometry optimization and Freq for frequency calculations.

-

-

Geometry Optimization:

-

Optimize the geometries of the reactant and product to find their minimum energy structures.

-

-

Transition State Search:

-

Create an initial guess for the transition state structure. This can be done by manually editing the coordinates to bring the reacting atoms closer or by using a linear interpolation between the reactant and product structures.

-

Perform a transition state search using a keyword like Opt=(TS,CalcFC,NoEigentest).

-

-

Verification of the Transition State:

-

Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation to confirm that the found transition state connects the reactant and product minima.

-

-

Energy Calculation:

-

Calculate the single-point energies of the reactant, transition state, and product to determine the activation energy and reaction energy.

-

Caption: Workflow for a DFT transition state calculation.

Data Presentation and Interpretation

The quantitative data obtained from simulations should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical MD Simulation Output for Alkylsilane SAMs

| Property | Linear Octyltriethoxysilane | 1,1,2-Triethoxyoctylsilane (Branched) |

| Average Tilt Angle (degrees) | 25 ± 3 | 35 ± 5 |

| Monolayer Thickness (Å) | 10.2 ± 0.5 | 8.5 ± 0.7 |

| Surface Coverage (molecules/nm²) | 4.2 ± 0.3 | 3.5 ± 0.4 |

| Order Parameter (S) | 0.85 | 0.65 |

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from simulation analysis.

The branched structure of 1,1,2-Triethoxyoctylsilane is expected to lead to a less densely packed and more disordered monolayer compared to its linear counterpart, as suggested by the hypothetical data.[1]

Table 2: Hypothetical DFT Calculation Results for Hydrolysis

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| First Hydrolysis | 15.2 | -5.8 |

| Second Hydrolysis | 18.5 | -4.2 |

| Third Hydrolysis | 21.3 | -3.1 |

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from DFT calculations.

The increasing activation energy for subsequent hydrolysis steps suggests that the initial hydrolysis is the most facile.

Conclusion and Future Directions

Theoretical modeling provides invaluable insights into the self-assembly of 1,1,2-Triethoxyoctylsilane, enabling a deeper understanding of the structure-property relationships of the resulting self-assembled monolayers. The protocols outlined in this guide provide a starting point for researchers to conduct their own computational investigations. Future work could involve the development of more accurate force fields specifically parameterized for branched organosilanes and the use of enhanced sampling techniques in MD to explore the free energy landscape of self-assembly. By combining theoretical modeling with experimental validation, the rational design of novel materials with tailored surface properties can be greatly accelerated.

References

-

Goodman, D. W. (2010). Catalysis from A to Z: A Concise Encyclopedia. Wiley-VCH. [Link]

-

Michalska, A., & Płociniczak, M. (2018). Density functional theory study on the hydrolysis of tetraethoxysilane. Journal of Sol-Gel Science and Technology, 86(2), 323–332. [Link]

-

Peng, C., & Schlegel, H. B. (1993). A synchronous transit-guided quasi-Newton method for locating transition states. Israel Journal of Chemistry, 33(4), 449–454. [Link]

-

Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]

-

Siperstein, F. R., & Gubbins, K. E. (2003). A new force field for silicas. Molecular Simulation, 29(4), 229–236. [Link]

-

Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. [Link]

-

Amber MD. (n.d.). Antechamber and GAFF. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian 16 Home. Retrieved from [Link]

-

GROMACS. (n.d.). GROMACS Home. Retrieved from [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533–1554. [Link]

-

Dodda, L. S., Vilseck, J. Z., Tirado-Rives, J., & Jorgensen, W. L. (2017). 1.14*CM1A-LBCC: A Localized Bond-Charge Corrected CM1A Model for the Charges of Organic Molecules. Journal of physical chemistry B, 121(27), 6665-6674. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

-

Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of cheminformatics, 4(1), 1-17. [Link]

-

Case, D. A., Ben-Shalom, I. Y., Brozell, S. R., Cerutti, D. S., Cheatham III, T. E., Cruzeiro, V. W., ... & Kollman, P. A. (2018). AMBER 2018. University of California, San Francisco. [Link]

-

Brinker, C. J., & Scherer, G. W. (2013). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press. [Link]

-

Siperstein, F. R., & Gubbins, K. E. (2003). A new force field for silicas. Molecular Simulation, 29(4), 229-236. [Link]

-

MacKerell Jr, A. D. (2004). Empirical force fields for biological macromolecules: overview and issues. Journal of computational chemistry, 25(13), 1584-1604. [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society, 110(6), 1657-1666. [Link]

-

Cornell, W. D., Cieplak, P., Bayly, C. I., Gould, I. R., Merz Jr, K. M., Ferguson, D. M., ... & Kollman, P. A. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(19), 5179-5197. [Link]

-

Vanommeslaeghe, K., & MacKerell Jr, A. D. (2012). Automation of the CHARMM general force field (CGenFF) I: bond perception and atom typing. Journal of chemical information and modeling, 52(12), 3144-3154. [Link]

-

Vanommeslaeghe, K., Raman, E. P., & MacKerell Jr, A. D. (2012). Automation of the CHARMM general force field (CGenFF) II: assignment of bonded parameters and partial atomic charges. Journal of chemical information and modeling, 52(12), 3155-3168. [Link]

-

Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic Charges. AM1-BCC model: I. Method. Journal of computational chemistry, 21(2), 132-146. [Link]

-

Bayly, C. I., Cieplak, P., Cornell, W., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280. [Link]

Sources

- 1. Linear vs. Branched Silanes | Study.com [study.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 9. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 10. emleddin.github.io [emleddin.github.io]

- 11. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Vapor Phase Deposition of 1,1,2-Triethoxyoctylsilane for Advanced Surface Modification

Abstract

This document provides a comprehensive technical guide for the vapor phase deposition of 1,1,2-Triethoxyoctylsilane (also known as Triethoxyoctylsilane or OTES), a monofunctional silane used to create hydrophobic, low-energy surfaces. Vapor phase deposition techniques, such as low-pressure and atmospheric pressure chemical vapor deposition (CVD), offer significant advantages over traditional liquid-phase methods, including superior film uniformity, reduced precursor consumption, and enhanced process control and reproducibility.[1] These methods are critical for applications in drug delivery systems, anti-fouling medical devices, microelectromechanical systems (MEMS), and advanced coatings where pristine and conformal surface modification is paramount. We present the fundamental principles of silanization chemistry, detailed step-by-step protocols for substrate preparation and deposition, and methods for characterizing the resulting self-assembled monolayers (SAMs).

Precursor Profile: 1,1,2-Triethoxyoctylsilane (OTES)

Understanding the physicochemical properties of the precursor is fundamental to designing a successful vapor deposition process. OTES is a colorless liquid with a molecular structure consisting of a reactive triethoxysilyl headgroup and a non-reactive, hydrophobic octyl tail.[2]

Table 1: Physicochemical Properties of 1,1,2-Triethoxyoctylsilane

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₃₂O₃Si | [2][3] |

| Molecular Weight | 276.49 g/mol | [3][4] |

| CAS Number | 2943-75-1 | [2][5] |

| Appearance | Colorless, transparent liquid | [2] |

| Boiling Point | 84-85 °C @ 0.5 mmHg | [4][5] |

| Density | 0.88 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 1 mmHg @ 75 °C | [4] |

| Refractive Index | n20/D 1.417 | [4][5] |

| Flash Point | 100 °C (210 °F) | [4][5] |

| Sensitivity | Moisture sensitive | [5] |

Safety & Handling: OTES is a moisture-sensitive compound that causes skin and eye irritation.[3][4] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the precursor in a tightly sealed container in a cool, dry place away from direct sunlight.[2]

The Chemistry of Vapor Phase Silanization

The formation of a robust silane monolayer on a substrate is a two-step process involving hydrolysis and condensation. This mechanism relies on the presence of hydroxyl (-OH) groups on the substrate surface (e.g., silicon wafers with a native oxide layer, glass, or metal oxides).

-

Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom are hydrolytically unstable. In the presence of trace amounts of water, either in the vapor phase or physisorbed on the substrate surface, they hydrolyze to form reactive silanol groups (Si-OH).[6][7][8]

CH₃(CH₂)₇Si(OC₂H₅)₃ + 3H₂O → CH₃(CH₂)₇Si(OH)₃ + 3C₂H₅OH

-

Condensation: The newly formed silanol groups readily react with the hydroxyl groups on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).[2][9] Additionally, adjacent silanol groups can cross-link with each other to form a networked siloxane polymer layer (Si-O-Si), enhancing the stability of the film.

The control of water is paramount; insufficient water leads to incomplete hydrolysis and poor surface coverage, while excessive water can cause premature polymerization of the precursor in the gas phase, leading to the deposition of aggregates rather than a smooth monolayer.[10]

Reaction Mechanism on a Hydroxylated Surface

Caption: The two-stage hydrolysis and condensation mechanism for OTES deposition.

Experimental Workflow & Protocols

A successful deposition relies on a meticulously executed workflow, from substrate preparation to final characterization. The choice between low-pressure and atmospheric-pressure deposition depends on the required film quality, throughput, and available equipment. Low-pressure CVD (LP-CVD) generally yields more uniform and defect-free films due to the longer mean free path of molecules, while atmospheric-pressure CVD (AP-CVD) is simpler and faster.[11][12]

Overall Experimental Workflow

Caption: General workflow for vapor phase deposition of OTES.

Protocol 1: Substrate Preparation (Mandatory for all techniques)

Objective: To generate a clean, hydrophilic surface rich in hydroxyl groups, which are the reactive sites for silanization.

Materials:

-

Substrates (e.g., Silicon wafers, glass slides)

-

Deionized (DI) water

-

Isopropanol (IPA)

-

Acetone

-

Nitrogen (N₂) or Argon (Ar) gas source

-

Optional: Piranha solution (H₂SO₄:H₂O₂ mix) or Plasma cleaner (Air, O₂, or Ar plasma)

Procedure:

-

Solvent Cleaning: Sequentially sonicate the substrates in acetone, followed by isopropanol, and finally DI water for 10-15 minutes each to remove organic contaminants.

-

Drying: Thoroughly dry the substrates under a stream of high-purity nitrogen or argon gas.

-

Surface Activation (Choose one method):

-

Method A: Plasma Treatment (Recommended): Place the cleaned substrates in a plasma cleaner. Expose them to an oxygen or air plasma for 3-5 minutes. This is a highly effective and safe method to both clean residual organics and generate a high density of surface hydroxyls.

-

Method B: Piranha Etch (Use with extreme caution): Immerse the substrates in a freshly prepared Piranha solution (typically 3:1 to 7:1 ratio of concentrated H₂SO₄ to 30% H₂O₂) for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care and appropriate PPE.

-

-

Final Rinse & Dry: After activation, thoroughly rinse the substrates with copious amounts of DI water and dry again with N₂ or Ar gas.

-

Immediate Use: The activated substrates are highly reactive and susceptible to recontamination. They should be transferred to the deposition chamber immediately.

Protocol 2: Low-Pressure Chemical Vapor Deposition (LP-CVD)

Objective: To deposit a high-quality, uniform monolayer of OTES under vacuum conditions. This method minimizes gas-phase polymerization.[11][12]

Apparatus:

-

Vacuum deposition chamber with pressure control

-

Heated precursor vessel

-

Mass flow controllers (optional, for carrier gas)

-

Substrate holder with temperature control

-

Vacuum pump

Procedure:

-

System Setup: Place the freshly activated substrates into the deposition chamber. Place a small vial containing ~0.5-1.0 mL of OTES into the precursor vessel.

-

Evacuation: Pump the chamber down to a base pressure of 10⁻³ to 10⁻¹ Pa.[11] This step removes atmospheric water and other contaminants. Hold at base pressure for at least 30 minutes.

-

Precursor Introduction: Gently heat the OTES precursor vessel to 60-80 °C to increase its vapor pressure.[4] Introduce the OTES vapor into the chamber. The process pressure should rise to approximately 10⁻³ Pa.[11]

-

Deposition: Maintain the substrates at room temperature (20-25 °C). Allow the deposition to proceed for 30-120 minutes. The optimal time depends on the chamber geometry and desired surface coverage.

-

Purge & Cure: Stop the precursor flow and evacuate the chamber again to remove unreacted and physisorbed OTES molecules. A gentle bake at 40-60 °C under vacuum for 1 hour can facilitate this removal and further drive the condensation reaction.[11]

-

Venting: Vent the chamber with dry N₂ or Ar gas before removing the coated substrates.

Protocol 3: Atmospheric Pressure Chemical Vapor Deposition (AP-CVD)

Objective: A simpler, faster method for OTES deposition, suitable for applications where minor variations in film thickness or density are acceptable.[11][12] This method relies on ambient humidity for the hydrolysis reaction.

Apparatus:

-

Enclosed container (e.g., glass desiccator, petri dish, or a specialized oven)

-

Hot plate or oven with temperature control

-

Small vials for the precursor

Procedure:

-

System Setup: Place the freshly activated substrates inside the enclosed container (e.g., a large glass petri dish or a desiccator).

-

Precursor Placement: Place one or two small, open vials containing a few drops (~100-200 µL) of OTES next to the substrates. Do not allow the liquid to touch the substrates.

-

Deposition: Tightly seal the container. Place the entire setup in an oven or on a hot plate set to 60-70 °C for 1-2 hours.[11] The elevated temperature will vaporize the OTES, creating a saturated vapor environment within the container. Ambient humidity trapped in the container will facilitate the hydrolysis reaction.

-

Curing: After the deposition time, remove the container from the heat source. Unseal it inside a fume hood and remove the substrates.

-

Post-Deposition Bake: Place the coated substrates in an oven at 40-60 °C for 24 hours to remove any physisorbed molecules and complete the cross-linking of the silane layer.[11]

Table 2: Comparison of Vapor Deposition Parameters

| Parameter | LP-CVD | AP-CVD | Rationale / Causality |

| Pressure | 10⁻³ - 10⁻¹ Pa | Atmospheric (~10⁵ Pa) | Lower pressure increases mean free path, reducing gas-phase reactions and improving film uniformity.[11][12] |

| Temperature | Substrate: RT; Precursor: 60-80°C | 60-70 °C (ambient) | Heating is primarily to achieve sufficient precursor vapor pressure. |

| Deposition Time | 30 - 120 min | 60 - 120 min | Longer times ensure complete surface reaction but risk multilayer formation. |

| Water Source | Residual physisorbed water | Ambient humidity | AP-CVD relies on trapped atmospheric moisture for hydrolysis.[11][12] |

| Film Quality | High uniformity, low defects | Potential for aggregates | LP-CVD provides superior control over the deposition environment. |

| Complexity | High (requires vacuum equipment) | Low (simple glassware/oven) | AP-CVD is more accessible for rapid screening and less sensitive applications. |

Characterization of OTES Films

Validation of the deposited film is a critical step. The following techniques are recommended to confirm the presence and quality of the hydrophobic monolayer.

-

Water Contact Angle (WCA) Goniometry: This is the most direct method to verify the hydrophobicity of the surface. A successful OTES monolayer should result in a static water contact angle of approximately 100-110°. A low contact angle indicates incomplete coverage or a contaminated surface.

-

Spectroscopic Ellipsometry: This non-destructive optical technique can accurately measure the thickness of the deposited film. A fully formed OTES monolayer is expected to have a thickness of ~1 nm.[13]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. It can be used to assess the smoothness and uniformity of the film and to identify any aggregates or pinholes that may have formed during deposition.[11]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the elemental composition of the film. The presence of Si, C, and O peaks and the absence of substrate signals (depending on film thickness) would confirm the deposition of the silane layer.

References

-

Krawczyk, M., et al. (2018). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. Applied Surface Science. Available at: [Link]

-

Maboudian, R., et al. (1997). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. Journal of Vacuum Science & Technology B. Available at: [Link]

-

ResearchGate. (n.d.). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces | Request PDF. Available at: [Link]

-

Bisley International. (n.d.). Product Information Triethoxyoctylsilane. Available at: [Link]

-

Aaltodoc. (n.d.). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. Available at: [Link]

-

Linford, M. R., et al. (n.d.). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers. Vacuum & Coating Technology. Available at: [Link]

-

Ataman Kimya. (n.d.). OCTYLTRIETHOXYSILANE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Octyltriethoxysilane. PubChem Compound Database. Available at: [Link]

-

American Elements. (n.d.). Triethoxy(octyl)silane. Available at: [Link]

-

ACS Applied Nano Materials. (n.d.). Dense Organosilane Monolayer Resist That Directs Highly Selective Atomic Layer Deposition. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Available at: [Link]

-

Sunson. (2024). Triethoxy(octyl)silane Application. Available at: [Link]

-

ScienceDirect. (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Available at: [Link]

-

Gelest. (n.d.). Silanes and Surface Modification. Available at: [Link]

-

Unice, K. M., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Journal of Adhesion Science and Technology. Available at: [Link]

-

ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification | Request PDF. Available at: [Link]

- Google Patents. (n.d.). US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications.

-

SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Available at: [Link]

-

OECD. (2010). SIDS INITIAL ASSESSMENT PROFILE - Triethoxy(octyl)silane. Available at: [Link]

-

BYU ScholarsArchive. (2023). Exploring Surface Silanization and Characterization of Thin Films. Available at: [Link]

-

ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Available at: [Link]

-

Aaltodoc. (n.d.). Controlled preparation of aminofunctionalized surfaces on porous silica by atomic layer deposition. Available at: [Link]

-

ResearchGate. (n.d.). Hydrophobic coatings based on triethoxy(octyl)silane | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Available at: [Link]

-

Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Available at: [Link]

-

Standford Advanced Materials. (n.d.). Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder. Available at: [Link]

- Google Patents. (n.d.). US9694388B2 - Waterproof coating with nanoscopic/microscopic features and methods of making same.

-

AIP Publishing. (2019). Atomic layer deposition of silicon-based dielectrics for semiconductor manufacturing: Current status and future outlook. Available at: [Link]

-

ScienceDirect. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Available at: [Link]

-

ACS Publications. (2026). Silanized Reduced Graphene Oxide as an Effective Modified Electrode to Minimize Fouling during Uric Acid Detection. Langmuir. Available at: [Link]

-

Gelest. (2014). Thin-Film Deposition of Silicon Nitrides and Oxides from Trihydridosilanes. Available at: [Link]

Sources

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. bisleyinternational.com [bisleyinternational.com]

- 3. Octyltriethoxysilane | C14H32O3Si | CID 76262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Triethoxyoctylsilane | 2943-75-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 10. Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. [aaltodoc.aalto.fi]

- 11. (PDF) Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces [academia.edu]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Application Notes and Protocols for the Curing of 1,1,2-Triethoxyoctylsilane Layers

Introduction: The Role of 1,1,2-Triethoxyoctylsilane in Advanced Surface Modification

1,1,2-Triethoxyoctylsilane, an organofunctional alkoxysilane, is a versatile molecule extensively utilized in material science and drug development to create robust, hydrophobic surfaces. Its unique structure, featuring a reactive triethoxysilyl head group and a non-polar octyl tail, enables the formation of self-assembled monolayers (SAMs) on a variety of hydroxylated substrates such as glass, silicon wafers, and metal oxides. These layers are pivotal in applications ranging from creating water-repellent coatings to passivating surfaces in microfluidic devices and enhancing the biocompatibility of medical implants.[1]

The efficacy of a 1,1,2-Triethoxyoctylsilane layer is critically dependent on the proper formation and curing of the film. The curing process, which involves the hydrolysis of the ethoxy groups followed by the condensation of the resulting silanols, creates a stable, cross-linked siloxane network. This network is covalently bonded to the substrate and between adjacent silane molecules, ensuring the durability and functionality of the coating. This document provides a comprehensive guide to the curing conditions and temperature considerations for 1,1,2-Triethoxyoctylsilane layers, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Curing Mechanism: A Two-Step Process of Hydrolysis and Condensation

The transformation of liquid 1,1,2-Triethoxyoctylsilane into a solid, durable layer is governed by a two-step chemical reaction: hydrolysis and condensation. Understanding the causality behind these steps is essential for optimizing the curing process.

-

Hydrolysis: The initial step involves the reaction of the triethoxyoctylsilane molecules with water to form silanol intermediates (Si-OH) and ethanol as a byproduct. This reaction is often catalyzed by the presence of trace amounts of acid or base. The availability of water is a critical parameter; insufficient water will lead to an incomplete hydrolysis, while an excess can promote premature condensation in the bulk solution, leading to the formation of aggregates.

-

Condensation: The newly formed silanols are highly reactive and will condense with other silanols or with the hydroxyl groups on the substrate surface. This condensation reaction forms stable siloxane bonds (Si-O-Si) and releases water as a byproduct. This process is responsible for both the covalent attachment of the silane layer to the substrate and the cross-linking between adjacent silane molecules, which imparts mechanical stability to the film.

The overall curing process can be influenced by several factors, including the concentration of the silane, the amount of available water, the presence of catalysts, and, most significantly, the curing temperature and duration.

Visualizing the Curing Pathway

The following diagram illustrates the sequential chemical reactions that constitute the curing of 1,1,2-Triethoxyoctylsilane layers.

Caption: Curing mechanism of 1,1,2-Triethoxyoctylsilane.

Key Parameters Influencing Curing and Layer Quality

The successful formation of a high-quality 1,1,2-Triethoxyoctylsilane layer is a multifactorial process. While temperature is a primary focus, its interplay with other parameters is crucial.

Temperature: The Accelerator of Curing

Temperature plays a pivotal role in the kinetics of the condensation reaction. While hydrolysis can occur at room temperature, elevated temperatures significantly accelerate the formation of the siloxane network, leading to a more densely cross-linked and stable film in a shorter timeframe.

-

Ambient Temperature (20-25°C): Curing at room temperature is feasible but generally requires longer durations, often ranging from several hours to a full day, to achieve a stable layer. The resulting film may be less densely cross-linked compared to those cured at higher temperatures.

-

Elevated Temperatures (50-120°C): Mild heating is a common practice to expedite the curing process. A temperature range of 50-100°C can significantly reduce the curing time to as little as 30-60 minutes.[2] This temperature range promotes the removal of water and ethanol byproducts, driving the condensation reaction to completion. For many applications, a post-deposition baking step at 100-120°C for 1-2 hours is recommended to ensure a fully cured and robust monolayer.

-

High Temperatures (>150°C): While higher temperatures can further accelerate curing, they also increase the risk of thermal degradation of the organic octyl chains. Studies on similar alkylsilane self-assembled monolayers have shown thermal stability up to approximately 300°C (573 K).[3][4] However, prolonged exposure to temperatures above 150°C is generally not necessary and may not provide additional benefits for the curing of 1,1,2-Triethoxyoctylsilane layers.

Humidity: The Initiator of Reaction

The presence of water is a prerequisite for the initial hydrolysis step. The ambient humidity or the presence of a thin layer of adsorbed water on the substrate surface is often sufficient to initiate the reaction.

-

Low Humidity: In very dry environments, the hydrolysis reaction can be slow, leading to incomplete layer formation. In such cases, a pre-hydration of the substrate or the introduction of controlled humidity into the reaction chamber may be necessary.

-

High Humidity: Conversely, excessive humidity can lead to the rapid formation of silanols in the bulk solution, causing aggregation and resulting in a disordered and rough film. For reproducible results, maintaining a consistent and moderate level of humidity is recommended.

Curing Time: The Path to Completion

The duration of the curing process is inversely related to the temperature. At room temperature, a curing time of 8 to 24 hours is often employed to ensure the completion of the self-assembly and cross-linking process.[5] At elevated temperatures (e.g., 100°C), the curing time can be substantially reduced to 1-2 hours. It is important to note that the initial attachment of the silane molecules to the surface can be rapid, occurring within minutes, while the subsequent reorientation and cross-linking to form a dense monolayer is a slower process.[5]

Data Summary: Curing Conditions and Expected Outcomes

The following table summarizes the general relationship between curing temperature and the properties of the resulting 1,1,2-Triethoxyoctylsilane layer. The specific outcomes can vary depending on the substrate, humidity, and deposition method.

| Curing Temperature | Typical Curing Time | Expected Degree of Cross-linking | Resulting Layer Properties | Key Considerations |

| Room Temperature (20-25°C) | 8 - 24 hours | Moderate | Good hydrophobicity, may have some disorder. | Simple and energy-efficient. Suitable for substrates that are sensitive to heat. |

| Mild Heat (50-80°C) | 1 - 4 hours | High | Improved layer density and stability. Enhanced hydrophobicity. | Accelerates curing without significant risk of thermal degradation. |

| Baking (100-120°C) | 30 - 120 minutes | Very High | Dense, robust, and highly stable monolayer. Optimal hydrophobicity. | Ensures complete removal of byproducts and maximum cross-linking. |

| High Temperature (>150°C) | < 30 minutes | Very High | Potential for thermal degradation of the octyl chains. | Generally not recommended unless specifically required for the application. |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and curing of 1,1,2-Triethoxyoctylsilane layers on a hydroxylated substrate such as a silicon wafer or glass slide.

Protocol 1: Substrate Preparation

A pristine and hydrophilic substrate surface is paramount for the formation of a high-quality silane layer.

-

Cleaning: Thoroughly clean the substrate to remove organic and inorganic contaminants. A common and effective method is the RCA-1 clean, which involves immersing the substrate in a solution of deionized water, ammonium hydroxide (27%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio at 75-80°C for 10-15 minutes.

-

Rinsing: Rinse the substrate copiously with deionized water.

-

Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 120°C for at least 30 minutes to remove any residual adsorbed water.

-

Activation (Optional but Recommended): To ensure a high density of hydroxyl groups on the surface, the substrate can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

Protocol 2: Silane Solution Preparation

-

Solvent Selection: Choose an anhydrous solvent in which the 1,1,2-Triethoxyoctylsilane is soluble, such as toluene or isopropanol.

-

Concentration: Prepare a dilute solution of the silane, typically in the range of 1-5% (v/v). A lower concentration often leads to a more ordered monolayer.

-

Handling: Perform all handling of the neat silane and the prepared solution in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to prevent premature hydrolysis and condensation.

Protocol 3: Coating Application

There are several methods for applying the silane solution to the prepared substrate.

-

Immersion: Immerse the substrate in the silane solution for a predetermined time, typically ranging from 30 minutes to several hours at room temperature. Gentle agitation can improve the uniformity of the coating.

-

Spin Coating: For flat substrates, spin coating can produce a highly uniform thin film. Dispense the silane solution onto the center of the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for 30-60 seconds.

-

Vapor Deposition: For more controlled deposition, especially for complex geometries, vapor phase deposition in a vacuum chamber can be employed. The substrate is exposed to the silane vapor at a controlled temperature and pressure.

Protocol 4: Curing the Silane Layer

-

Post-Deposition Rinse: After the application of the silane, rinse the substrate with the anhydrous solvent to remove any physisorbed molecules.

-

Drying: Dry the coated substrate under a stream of inert gas.

-

Thermal Curing:

-

Option A: Room Temperature Curing: Place the coated substrate in a desiccator or a controlled humidity chamber at room temperature for 8-24 hours.

-

Option B: Thermal Annealing: Place the coated substrate in an oven at a temperature between 80°C and 120°C for 1-2 hours. Allow the substrate to cool down to room temperature slowly to avoid thermal stress.

-

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the preparation and curing of a 1,1,2-Triethoxyoctylsilane layer.

Caption: Experimental workflow for silane layer formation.

Conclusion: Achieving Optimal Performance through Controlled Curing

The curing conditions, particularly temperature and time, are critical parameters that dictate the quality and performance of 1,1,2-Triethoxyoctylsilane layers. While room temperature curing is a viable option for many applications, thermal annealing in the range of 80-120°C is highly recommended to achieve a dense, robust, and highly hydrophobic surface. The protocols and guidelines presented in this document provide a solid foundation for researchers and professionals to successfully deposit and cure 1,1,2-Triethoxyoctylsilane layers for a wide array of applications. Empirical optimization of the curing parameters for specific substrates and performance requirements is always encouraged to achieve the best possible results.

References

-

Chen, Y., et al. (2020). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2. Nanomaterials (Basel), 10(2), 229. [Link]

-

Chen, Y., et al. (2020). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2. PubMed, PMC7075211. [Link]

- Weickenmeier, A., et al. (2006). Air-drying silane coating compositions.

-

Lee, B. H., & Sung, M. M. (2004). Effect of Island Size on the Packing Density in the Early Stages of Alkylsilane-Based Monolayer Self Assembly. kchem.org. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Ataman Kimya. Octyltriethoxysilane. Ataman Kimya. [Link]

-

Yang, Y., et al. (2008). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Thin Solid Films, 516(12), 3948-3956. [Link]

-

Gelest, Inc. (2015). n-OCTYLTRIETHOXYSILANE. Gelest, Inc.[Link]

-

ZXCHEM. N-Octyltriethoxysilane Cas No.: 2943-75-1 of China Manufacturer. ZXCHEM. [Link]

-

Silsource. Supplier of N-OCTYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor. Silsource. [Link]

-

Kumar, A., & Pandey, L. M. (2016). Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate. Materials Science and Engineering: C, 68, 538-545. [Link]

-

Desbief, S., et al. (2011). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. Soft Matter, 7(3), 940-949. [Link]

-

Hozumi, A., et al. (2008). Effect of reaction temperature on growth of organosilane self-assembled monolayers. Japanese Journal of Applied Physics, 47(8), 6442. [Link]

Sources

- 1. N-Octyltriethoxysilane Cas No.: 2943-75-1 of China Manufacturer [zxchem.com]

- 2. US7026398B2 - Air-drying silane coating compositions - Google Patents [patents.google.com]

- 3. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. silicorex.com [silicorex.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 1,1,2-Triethoxyoctylsilane

The following guide is designed as a specialized Technical Support resource for researchers working with 1,1,2-Triethoxyoctylsilane and structurally related organosilanes.

Document ID: TS-SIL-08-PROTECT Department: Application Science & Chemical Stability Target Audience: R&D Scientists, Process Engineers

The Core Challenge: The Hydrolysis-Condensation Cascade

The primary failure mode for 1,1,2-Triethoxyoctylsilane during storage is self-condensation . This is not a spontaneous degradation but a chain reaction triggered by environmental contaminants—specifically moisture (

As a researcher, you must understand that the Triethoxysilyl (

-

Hydrolysis: Atmospheric moisture attacks the ethoxy groups, converting them into reactive silanols (

). -

Condensation: These silanols react with other silane molecules to form stable siloxane bonds (

).[1] This is irreversible.

Once condensation begins, the material oligomerizes, increasing viscosity and eventually forming a gel or white precipitate. There is no chemical reversal for this process.

Mechanism Visualization

The following pathway illustrates the degradation cycle you are preventing.

Figure 1: The irreversible cascade from monomer to crosslinked gel. Note that hydrolysis is the "gatekeeper" step; once silanols form, condensation is inevitable.

Troubleshooting Guide: Diagnostics

Before using a stored bottle, perform these non-destructive checks.

| Symptom | Diagnosis | Recommended Action |

| Cloudiness / Haze | Early-stage Condensation. Micro-precipitates of silsesquioxanes are forming. | Filter & Use Immediately. Pass through a 0.2 µm PTFE syringe filter. If the filtrate is clear, use for non-critical applications. Discard for surface modification. |

| Increased Viscosity | Oligomerization. Significant formation of linear siloxane chains. | Discard. The molecular weight distribution has shifted, which will alter surface coverage density and monolayer self-assembly kinetics. |

| White Precipitate | Advanced Polymerization. Insoluble polysiloxane networks have formed. | Discard. The material is compromised. Do not attempt to redissolve. |

| Acrid/Sour Odor | Contamination. Possible HCl generation if chlorosilanes were present, or degradation of the octyl chain (rare). | Quarantine. Check pH. If acidic, the silane has likely hydrolyzed significantly (releasing ethanol/acid). |

Storage Protocols: The "Dry-Inert-Cool" System

To prevent the cascade described above, you must implement a multi-barrier storage system.

A. The Primary Barrier: Inert Atmosphere

Oxygen is not the enemy; water vapor is. Standard "capping" is insufficient because HDPE and standard septa are permeable to water vapor over time.

-

Protocol: Always store under a positive pressure of Dry Nitrogen (

) or Argon ( -

Why? Argon is heavier than air and forms a more stable "blanket" over the liquid surface in the bottle, preventing moist air from contacting the meniscus [1, 2].

B. The Secondary Barrier: Desiccation

Store the primary container inside a secondary containment vessel (e.g., a desiccator or a sealed Mylar bag) containing active desiccant.

-

Recommended Desiccant: Indicating Drierite (

) or Molecular Sieves (4Å). -

Avoid: Silica gel (often saturates too quickly in lab environments).

C. Temperature Control

-

Ideal Range: 2°C to 8°C (Refrigerated).

-

Mechanism: Hydrolysis is an Arrhenius-driven reaction. Lowering the temperature by 10°C reduces the reaction rate coefficient (

) by approximately half, significantly extending shelf life [3]. -